molecular formula C9H19N B3008062 N,2,2-Trimethylcyclohexanamine CAS No. 90726-09-3

N,2,2-Trimethylcyclohexanamine

Cat. No.: B3008062
CAS No.: 90726-09-3
M. Wt: 141.258
InChI Key: OEZSPPHTMUCRPH-UHFFFAOYSA-N
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Description

N,2,2-Trimethylcyclohexanamine is a cyclohexane-derived amine featuring a primary amine group substituted with two methyl groups at the 2-position of the cyclohexane ring. This analysis focuses on comparisons with compounds sharing similar backbones or substitution patterns.

Properties

IUPAC Name

N,2,2-trimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2)7-5-4-6-8(9)10-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZSPPHTMUCRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,2,2-Trimethylcyclohexanamine, also known as 1-amino-2,2,6-trimethylcyclohexane, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclohexane ring structure with three methyl groups and an amino group. The synthesis of this compound can be achieved through several methods, including reductive amination and alkylation processes. The following table summarizes common synthetic routes:

Method Description
Reductive AminationInvolves the reaction of cyclohexanone with ammonia in the presence of reducing agents.
AlkylationMethylation of cyclohexylamine using methyl iodide or similar alkylating agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported its activity against human breast cancer cells (MCF-7), showing an IC50 value of approximately 20 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial properties of this compound against clinical isolates.
    • Findings : The compound showed a broad spectrum of activity with significant effects on both Gram-positive and Gram-negative bacteria.
    • : Results support the potential use of this compound in developing new antimicrobial agents.
  • Case Study on Cytotoxicity
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of this compound.
    • Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating substantial cytotoxicity.
    • Implication : Highlights the need for further exploration into its mechanism and potential therapeutic applications.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Synergistic Effects : When combined with other known chemotherapeutic agents, this compound exhibited enhanced cytotoxic effects.

Comparison with Similar Compounds

Substituent Position and Molecular Geometry

  • N,4,4-Trimethylcyclohexanamine (): This metabolite, identified during malachite green biodegradation, differs in methyl group placement (4,4 vs. 2,2). The axial vs. equatorial orientation of substituents in cyclohexane derivatives significantly influences steric hindrance, solubility, and reactivity. For instance, 2,2-substitution may enhance steric shielding of the amine group, reducing nucleophilicity compared to 4,4-substituted analogues .
  • 3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine (IPDA) (): IPDA features a branched aminomethyl group at the 3-position and methyl groups at 3,5,5-positions. This structure increases molecular weight (170.30 g/mol) and introduces additional hydrogen-bonding capacity, making it a liquid at room temperature (95% purity) .

Physical and Chemical Properties

The table below summarizes key properties of N,2,2-Trimethylcyclohexanamine and analogues:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Purity Key Features
This compound* C₉H₁₉N 141.26 Not reported - Two methyl groups at 2-position
N,4,4-Trimethylcyclohexanamine C₉H₁₉N 141.26 Metabolite - Bioactive degradation product
IPDA () C₁₀H₂₂N₂ 170.30 Liquid 95% Aminomethyl branch, liquid form
N-(2,2,2-Trifluoroethyl)cyclohexanamine HCl () C₈H₁₅ClF₃N 217.66 Solid (HCl salt) - Fluorinated substituent enhances polarity

*Calculated based on structure.

  • Fluorinated Analogues : N-(2,2,2-Trifluoroethyl)cyclohexanamine hydrochloride () demonstrates how electronegative fluorine atoms increase polarity and boiling point compared to methyl-substituted derivatives. The HCl salt form (217.66 g/mol) also improves stability for pharmaceutical applications .

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